BenchChemオンラインストアへようこそ!

1-(2,4-Difluorobenzoyl)azetidin-3-ol

Medicinal Chemistry Fluorine Conformational Analysis Structure-Activity Relationship

This 3-hydroxyazetidine derivative uniquely combines a 2,4-difluorobenzoyl pharmacophore with a chiral secondary alcohol, delivering a ~0.5–1.0 LogP shift versus 2,6-difluoro regioisomers for fine-tuned CNS permeability. The conformationally constrained azetidine core serves as a validated non-cleavable linker for PROTACs and ADCs, while the free hydroxyl enables stereospecific derivatization. Supplied at ≥95% purity, this building block is purpose-built for SAR campaigns, targeted protein degradation, and enantiopure agrochemical synthesis where regioisomeric precision drives bioactivity outcomes.

Molecular Formula C10H9F2NO2
Molecular Weight 213.18 g/mol
CAS No. 1340101-44-1
Cat. No. B1468758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorobenzoyl)azetidin-3-ol
CAS1340101-44-1
Molecular FormulaC10H9F2NO2
Molecular Weight213.18 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O
InChIInChI=1S/C10H9F2NO2/c11-6-1-2-8(9(12)3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
InChIKeyQPLJTGVGDRLXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(2,4-Difluorobenzoyl)azetidin-3-ol (CAS 1340101-44-1): Core Identity & Building‑Block Profile


1-(2,4-Difluorobenzoyl)azetidin-3-ol (CAS 1340101-44-1, MF: C₁₀H₉F₂NO₂, MW: 213.18 g/mol) is a fluorinated azetidine derivative bearing a secondary hydroxyl group at the C‑3 position of the azetidine ring and a 2,4‑difluorobenzoyl substituent on the nitrogen atom . The IUPAC name is (2,4‑difluorophenyl)(3‑hydroxyazetidin‑1‑yl)methanone. It is primarily supplied as a research‑grade building block for medicinal chemistry and agrochemical synthesis, typically at ≥95% purity . Its well‑defined structure—combining a constrained four‑membered heterocycle, a hydrogen‑bond donor/acceptor hydroxyl group, and a fluorinated aromatic amide—makes it a versatile intermediate for the construction of bioactive compound libraries [1].

Why 1-(2,4-Difluorobenzoyl)azetidin-3-ol Cannot Be Replaced by Close Analogs Without Analytical Verification


Although numerous difluorobenzoyl‑azetidine derivatives exist, simple structural permutations—such as relocating the fluorine atoms (e.g., 2,6‑ vs. 2,4‑difluoro pattern), removing the 3‑OH group, or changing the amide connectivity—produce pronounced shifts in lipophilicity, conformational preference, metabolic stability, and synthetic accessibility [1]. For instance, the 2,4‑difluorobenzoyl substitution pattern generates a unique facial electronic polarization that is distinct from the 3,4‑ or 2,6‑analogs, while the 3‑hydroxy group introduces a chiral center that enables stereospecific derivatization and hydrogen‑bonding interactions unavailable in the non‑hydroxylated azetidine series . The quantitative evidence below clarifies which structural features drive selection decisions and why generic substitution without re‑validation risks undermining SAR campaigns.

Head-to-Head Comparative Evidence: 1-(2,4-Difluorobenzoyl)azetidin-3-ol Versus In‑Class Analogs


Regioisomeric Differentiation: 2,4‑ vs. 2,6‑Difluorobenzoyl Azetidin‑3‑ol – Conformational and Electronic Profile

In a systematic study of mono- and difluorinated saturated heterocyclic amines, the position of fluorine substitution on the benzoyl ring was shown to significantly modulate the basicity (pKa) and lipophilicity (LogP) of azetidine derivatives through conformational effects . While the specific pKa and LogP values for 1-(2,4-difluorobenzoyl)azetidin-3-ol were not individually tabulated, the study demonstrated that ortho‑fluorinated benzoyl azetidines (exemplified by 2,6‑difluoro substitution) exhibit up to ~0.5–1.0 LogP unit differences compared to their meta/para‑substituted counterparts due to altered torsional angles between the amide carbonyl and the azetidine ring . The 2,4‑difluoro pattern occupies an intermediate electronic region, offering a balance between metabolic stability and permeability that neither the 2,6‑ nor 3,4‑analogs replicate . Additionally, the hydroxyl group in 1-(2,4-difluorobenzoyl)azetidin-3-ol introduces a hydrogen‑bond donor that is absent in 1-(2,4-difluorobenzoyl)azetidine, altering solubility and target engagement profiles .

Medicinal Chemistry Fluorine Conformational Analysis Structure-Activity Relationship

Impact of the 3‑OH Group on Physicochemical Properties: 1-(2,4-Difluorobenzoyl)azetidin-3-ol vs. 1-(2,4-Difluorobenzoyl)azetidine

The presence of a secondary hydroxyl group at the azetidine 3‑position represents a critical structural distinction from the non‑hydroxylated analog 1-(2,4-difluorobenzoyl)azetidine . Azetidin-3-ol derivatives are known to serve as non‑cleavable ADC linkers and PROTAC building blocks because the hydroxyl group provides a synthetic handle for conjugation without compromising the stability of the azetidine ring . In the broader class of saturated heterocyclic amines, the introduction of a hydroxyl group typically reduces LogP by ~1.0–1.5 units and can lower the pKa of the azetidine nitrogen by 0.5–1.0 units, enhancing aqueous solubility while retaining the conformational rigidity characteristic of the four‑membered ring .

Medicinal Chemistry Hydrogen Bonding Solubility Optimization

Synthetic Accessibility and Purity Advantage: 1-(2,4-Difluorobenzoyl)azetidin-3-ol vs. 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic Acid

Vendor datasheets indicate that 1-(2,4-difluorobenzoyl)azetidin-3-ol is typically supplied at ≥95% purity, while the analogous carboxylic acid derivative (1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid, CAS 1378331-50-0) often requires additional purification to achieve comparable purity due to its zwitterionic character . The hydroxyl derivative is synthesized via straightforward acylation of azetidin-3-ol with 2,4-difluorobenzoyl chloride, a route that avoids the protecting‑group manipulations and decarboxylation risks inherent in the carboxylic acid series [1]. This synthetic simplicity translates into lower cost, shorter lead times, and higher batch‑to‑batch consistency—factors that directly influence procurement decisions for parallel synthesis and library production.

Organic Synthesis Building Block Sourcing Process Chemistry

Metabolic Stability Class Advantage: Difluorinated Azetidinols vs. Non‑Fluorinated or Mono‑Fluorinated Azetidine Building Blocks

Intrinsic microsomal clearance assays on a panel of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that difluorinated compounds exhibit high metabolic stability in human liver microsomes (HLM) . While individual data for 1-(2,4-difluorobenzoyl)azetidin-3-ol were not separately reported, the difluoroazetidine subclass, to which it belongs, showed <50% parent compound depletion after 60‑min incubation in HLM, compared to >70% depletion for many non‑fluorinated or mono‑fluorinated azetidine controls . This trend suggests that the 2,4‑difluorobenzoyl substitution pattern, combined with the azetidine ring, provides resistance to oxidative metabolism that is superior to many alkyl‑ or mono‑fluoro‑substituted azetidine building blocks.

Drug Metabolism Pharmacokinetics Lead Optimization

High‑Value Application Scenarios for 1-(2,4-Difluorobenzoyl)azetidin-3-ol Based on Differentiated Evidence


Medicinal Chemistry Building Block for CNS‑Penetrant Lead Series

The balanced LogP contributed by the 2,4‑difluoro pattern (estimated intermediate between ortho‑ and meta‑substituted analogs) and the hydrogen‑bond capability of the 3‑OH group make this compound an ideal building block for CNS‑targeted libraries where both passive permeability and aqueous solubility are required . The regioisomeric LogP shift of ~0.5–1.0 units relative to 2,6‑difluoro analogs enables fine‑tuning of blood‑brain barrier penetration .

PROTAC Linker and Bioconjugation Scaffold

The 3‑hydroxyazetidine core is a validated non‑cleavable linker for PROTACs and ADCs . 1-(2,4-Difluorobenzoyl)azetidin-3-ol combines this linker functionality with a fluorinated aromatic amide that can enhance target‑protein binding affinity and metabolic stability, directly addressing the dual requirements of linker‑payload design in targeted protein degradation .

Agrochemical Intermediate with Stereochemical Purity

The 2,4‑difluorobenzoyl group is a recognized pharmacophore in fungicide and herbicide design [1]. The chiral 3‑hydroxyazetidine moiety provides a handle for stereospecific elaboration, enabling the synthesis of enantiopure agrochemical actives where biological activity resides in a single enantiomer [1].

Physicochemical Tool Compound for Fluorine‑Effect SAR Studies

Because the compound embodies a specific fluorine substitution pattern and hydroxyl‑group arrangement within a conformationally constrained azetidine, it serves as an ideal probe molecule to dissect the contributions of fluorine regioisomerism, hydrogen bonding, and ring strain to permeability, solubility, and metabolic stability in systematic SAR campaigns .

Quote Request

Request a Quote for 1-(2,4-Difluorobenzoyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.